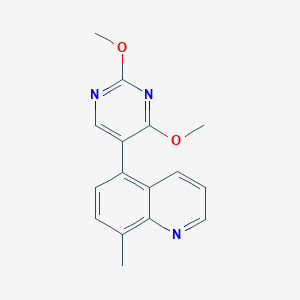
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 2-MP-3-Im and has been used in various studies to investigate its potential therapeutic benefits. In
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol is not fully understood. However, studies have shown that this compound acts as an agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by 2-MP-3-Im has been shown to have neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-MP-3-Im has also been shown to have analgesic effects by inhibiting the transmission of pain signals. In addition, studies have shown that this compound has neuroprotective effects by reducing oxidative stress and promoting cell survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol in lab experiments is its high potency. This compound has been shown to have significant effects at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using 2-MP-3-Im is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in certain experimental setups.
Future Directions
There are several future directions for research on 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-MP-3-Im and its potential therapeutic benefits. Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Finally, future studies could investigate the potential use of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis method of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol involves the reaction of 2-methylphenylacetonitrile with imidazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with pyrrolidine and trifluoroacetic acid to produce 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol. This synthesis method has been optimized to provide high yields of 2-MP-3-Im with minimal impurities.
Scientific Research Applications
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol has been used in various scientific research studies due to its potential therapeutic benefits. This compound has been investigated for its anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that 2-MP-3-Im has the potential to be used as a treatment for various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-2-3-5-13(12)15(19)6-9-18(11-15)10-14-16-7-8-17-14/h2-5,7-8,19H,6,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWHFWSTRDMDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)CC3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B5907068.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
